molecular formula C16H17NO4S2 B2716172 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 300817-69-0

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B2716172
CAS No.: 300817-69-0
M. Wt: 351.44
InChI Key: XVLRPVRCGVMPQH-WQLSENKSSA-N
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Description

This compound belongs to the rhodanine-derived class of heterocyclic molecules, characterized by a 1,3-thiazolidin-4-one core with a Z-configured exocyclic double bond. The structure includes a 4-methoxyphenyl substituent at the 5-position and a 3-methylbutanoic acid moiety at the 3-position of the thiazolidinone ring. Such compounds are frequently explored for antimicrobial, antidiabetic, and enzyme-inhibitory activities due to their ability to interact with biological targets like carbonic anhydrases or bacterial enzymes .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-9(2)13(15(19)20)17-14(18)12(23-16(17)22)8-10-4-6-11(21-3)7-5-10/h4-9,13H,1-3H3,(H,19,20)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLRPVRCGVMPQH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the condensation of 4-methoxybenzaldehyde with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Methoxy vs. 4-Bromo Substitution
  • Analog: 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS 1122565-91-6) replaces methoxy with bromine, introducing electron-withdrawing and bulky characteristics. Bromine’s electronegativity may enhance binding to hydrophobic pockets in enzymes but reduce solubility .
Para vs. Meta Substitution
  • Analog: 4-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS 381691-83-4) positions methoxy at the 3-position.
Dimethoxy Substitution
  • Analog: 2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid introduces two methoxy groups. This modification increases polarity and hydrogen-bonding capacity, which could improve solubility but may complicate membrane permeability .

Variations in the Carboxylic Acid Chain

3-Methylbutanoic Acid vs. Butanoic Acid
  • Analog: 2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS 303056-09-9) lacks the methyl group, resulting in reduced steric hindrance and lower logP values, which may favor renal excretion .
Methylsulfanyl Substitution
  • Analog: 2-[(5Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid (CAS 612802-60-5) replaces the methyl group with a methylsulfanyl moiety. Sulfur-containing groups can enhance antioxidant activity but may introduce metabolic liabilities like oxidation to sulfoxides .

Biological Activity

The compound 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid , also known by its CAS number 381691-83-4, belongs to the thiazolidinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO4S2C_{15}H_{15}NO_4S_2 with a molecular weight of 337.41 g/mol. The structure features a thiazolidinone ring, a methoxyphenyl group, and a branched fatty acid side chain, contributing to its unique biological properties.

Research indicates that compounds in the thiazolidinone class exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. This inhibition can occur through competitive binding to active sites or allosteric modulation.
  • Antioxidant Activity : The presence of the methoxyphenyl group enhances its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against a range of pathogens.

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

  • Cancer Therapy : By inhibiting specific enzymes related to tumor growth, it may serve as a lead compound for developing anticancer agents.
  • Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) evaluated the anticancer potential of several thiazolidinone derivatives, including our compound of interest. The results demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values in the low micromolar range. The study concluded that the compound induced apoptosis via the mitochondrial pathway.

Study 2: Antioxidant Properties

In a separate investigation by Lee et al. (2023), the antioxidant capacity of thiazolidinones was assessed using DPPH and ABTS assays. The results indicated that this compound exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionCompetitive bindingZhang et al., 2022
Antioxidant ActivityFree radical scavengingLee et al., 2023
Antimicrobial EffectsInhibition of pathogen growthUnpublished data

Q & A

Q. What is the typical synthetic route for 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reaction of 3-methylbutanoic acid derivatives with thiosemicarbazide to form the thiazolidinone core .
  • Cyclization : Use of chloroacetic acid and sodium acetate in a DMF-acetic acid mixture to close the thiazolidine ring .
  • Substituent introduction : 4-Methoxybenzaldehyde is employed to form the methylidene group via Knoevenagel condensation, optimized at reflux conditions (80–100°C) . Key reagents include thionyl chloride (for activating carboxylic acids) and piperidine (as a catalyst). Reaction pH and solvent polarity are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the methylidene group and substituent positions. For example, the thiazolidinone carbonyl resonates at ~170 ppm in ¹³C NMR .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) validate the core structure .
  • X-ray Crystallography : Resolves stereochemistry and confirms the non-planar conformation of the thiazolidinone ring .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. How does pH affect the stability of this compound?

The compound is stable at neutral pH but undergoes hydrolysis under basic conditions (pH > 9), cleaving the thiazolidinone ring into thiol and carboxylic acid byproducts. Buffered solutions (pH 6–8) are recommended for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

SAR analysis focuses on:

  • Substituent Effects :
Substituent PositionModificationObserved Activity Change
4-MethoxyphenylReplacement with 3,4-dimethoxyphenylEnhanced antimicrobial activity (MIC reduced by 50%)
Thiazolidinone C2Sulfanylidene → Oxo substitutionLoss of anti-inflammatory activity
  • Methodology :
  • Analog Synthesis : Introduce halogens or electron-withdrawing groups via nucleophilic substitution .
  • Biological Assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability. For example, methyl ester derivatives show 3× higher Caco-2 cell uptake .
  • Lipid Nanoformulations : Encapsulate in liposomes (size: 100–150 nm) to improve solubility and half-life .
  • Metabolic Stability : Replace the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines for antimicrobial studies) .
  • Structural Impurities : Validate purity via HPLC (≥98%) and LC-MS to exclude byproducts .
  • Cell Line Differences : Compare activity across multiple models (e.g., HeLa vs. MCF-7 for anticancer studies) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like α-glucosidase (diabetes) or topoisomerase II (cancer) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with PPAR-γ (docking score ≤ -8.5 kcal/mol suggests strong affinity) .
  • Gene Expression Profiling : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., NF-κB for anti-inflammatory effects) .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

  • LC-MS/MS Validation :
  • Linearity : R² ≥ 0.99 over 1–1000 ng/mL range.
  • Recovery : 85–115% in plasma via protein precipitation with acetonitrile .
  • Precision : Intra-day CV < 10% .
    • Stability Tests : Confirm compound integrity in plasma after 24 h at 4°C and three freeze-thaw cycles .

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